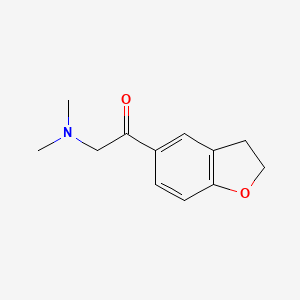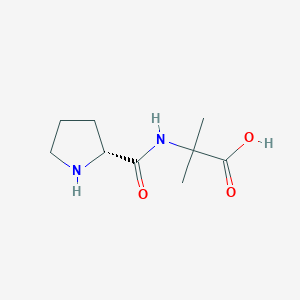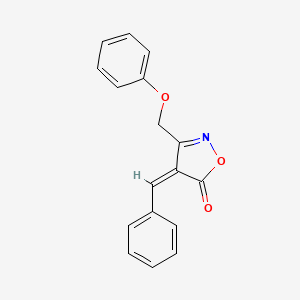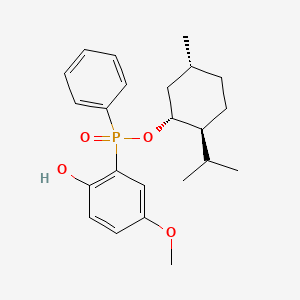
3-Bromo-5-phenylpyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-phenylpyrazin-2(1H)-one is an organic compound that belongs to the pyrazinone family This compound is characterized by a bromine atom at the third position and a phenyl group at the fifth position of the pyrazinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-phenylpyrazin-2(1H)-one typically involves the bromination of 5-phenylpyrazin-2(1H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
3-Bromo-5-phenylpyrazin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrazinone ring can be oxidized to form corresponding pyrazine derivatives.
Reduction Reactions: The compound can be reduced to form 3-amino-5-phenylpyrazin-2(1H)-one.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.
Major Products Formed
Substitution Reactions: Products include 3-azido-5-phenylpyrazin-2(1H)-one, 3-thio-5-phenylpyrazin-2(1H)-one, and 3-alkoxy-5-phenylpyrazin-2(1H)-one.
Oxidation Reactions: Products include 3-bromo-5-phenylpyrazine-2,3-dione.
Reduction Reactions: Products include 3-amino-5-phenylpyrazin-2(1H)-one.
科学的研究の応用
3-Bromo-5-phenylpyrazin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 3-Bromo-5-phenylpyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the phenyl group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-Chloro-5-phenylpyrazin-2(1H)-one
- 3-Iodo-5-phenylpyrazin-2(1H)-one
- 3-Methyl-5-phenylpyrazin-2(1H)-one
Uniqueness
3-Bromo-5-phenylpyrazin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated or substituted derivatives may not be as effective.
特性
CAS番号 |
67602-02-2 |
|---|---|
分子式 |
C10H7BrN2O |
分子量 |
251.08 g/mol |
IUPAC名 |
3-bromo-5-phenyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H7BrN2O/c11-9-10(14)12-6-8(13-9)7-4-2-1-3-5-7/h1-6H,(H,12,14) |
InChIキー |
HLVSDKPLSJGCPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B12896805.png)




![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12896821.png)



![5-[(3,5-Dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896829.png)




